molecular formula C14H10N2O3 B6386613 5-(4-Cyanophenyl)-2-methoxynicotinic acid, 95% CAS No. 1261972-58-0

5-(4-Cyanophenyl)-2-methoxynicotinic acid, 95%

Cat. No. B6386613
CAS RN: 1261972-58-0
M. Wt: 254.24 g/mol
InChI Key: OINDNVAXHFIVEE-UHFFFAOYSA-N
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Description

5-(4-Cyanophenyl)-2-methoxynicotinic acid, 95% (5-CN-2-MNA) is an important compound in the field of chemistry and biochemistry. It is a derivative of nicotinic acid, and is used in a variety of scientific research applications.

Mechanism of Action

5-(4-Cyanophenyl)-2-methoxynicotinic acid, 95% binds to proteins and enzymes through a variety of mechanisms. It binds to proteins and enzymes through electrostatic interactions, hydrophobic interactions, and hydrogen bonding. It can also bind to proteins and enzymes through covalent bonds.
Biochemical and Physiological Effects
5-(4-Cyanophenyl)-2-methoxynicotinic acid, 95% has a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to increased levels of acetylcholine in the brain, which can lead to improved cognitive function. 5-(4-Cyanophenyl)-2-methoxynicotinic acid, 95% has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

5-(4-Cyanophenyl)-2-methoxynicotinic acid, 95% has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. Furthermore, it is stable and can be stored for a long time. A limitation is that it is difficult to dissolve in aqueous solutions, so it must be dissolved in an organic solvent such as ethanol or dimethyl sulfoxide.

Future Directions

The future directions for 5-(4-Cyanophenyl)-2-methoxynicotinic acid, 95% research are numerous. One possible future direction is to further investigate its effects on acetylcholine levels in the brain, as well as its potential therapeutic applications. Another possible future direction is to further investigate its effects on inflammation and oxidative stress. Additionally, further research could be conducted on its ability to bind to and modulate proteins and enzymes. Finally, research could be conducted on its potential applications in drug discovery and development.

Synthesis Methods

5-(4-Cyanophenyl)-2-methoxynicotinic acid, 95% can be synthesized through a few different methods. The most common method is to react 4-cyanophenylacetic acid with 2-methoxy-1-methylpyridinium iodide in the presence of a base, such as potassium carbonate. This will yield 5-(4-Cyanophenyl)-2-methoxynicotinic acid, 95% as the major product. Another method is to react 4-cyanophenylacetic acid with methoxymethylpyridine in the presence of a base, such as potassium carbonate. This will yield 5-(4-Cyanophenyl)-2-methoxynicotinic acid, 95% as the major product.

Scientific Research Applications

5-(4-Cyanophenyl)-2-methoxynicotinic acid, 95% is used in many scientific research applications. It is used as a ligand for binding to proteins and enzymes, and as a substrate for metabolic studies. It is also used in the study of enzyme kinetics, as a fluorescent probe for imaging, and as a drug target for drug discovery. It is also used in the study of drug metabolism and pharmacokinetics.

properties

IUPAC Name

5-(4-cyanophenyl)-2-methoxypyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c1-19-13-12(14(17)18)6-11(8-16-13)10-4-2-9(7-15)3-5-10/h2-6,8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINDNVAXHFIVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC=C(C=C2)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687007
Record name 5-(4-Cyanophenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Cyanophenyl)-2-methoxynicotinic acid

CAS RN

1261972-58-0
Record name 5-(4-Cyanophenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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